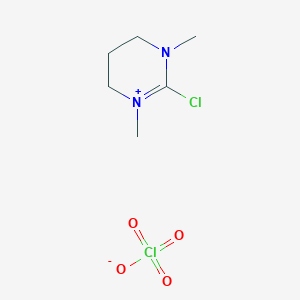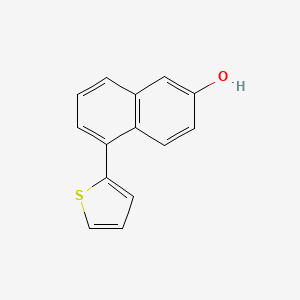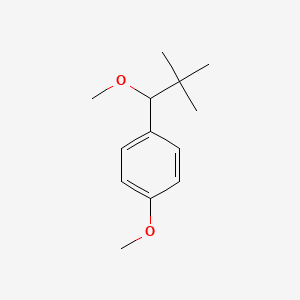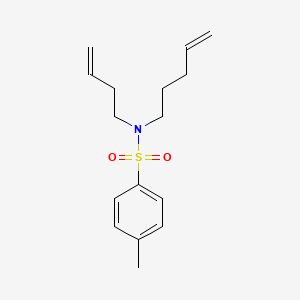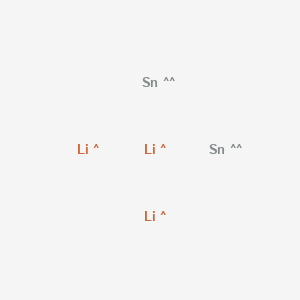
CID 71361727
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number CID 71361727 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 71361727 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and other advanced technologies to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CID 71361727 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
CID 71361727 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of CID 71361727 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71361727 include other indole derivatives and related chemical entities. These compounds share structural similarities but may differ in their specific properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties, preparation methods, chemical reactions, and wide range of applications make it a valuable subject of study. Further research is needed to fully explore its potential and uncover new applications.
Properties
CAS No. |
440124-32-3 |
|---|---|
Molecular Formula |
Li3Sn2 |
Molecular Weight |
258.3 g/mol |
InChI |
InChI=1S/3Li.2Sn |
InChI Key |
PMINRAKQUWPZJJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Li].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)

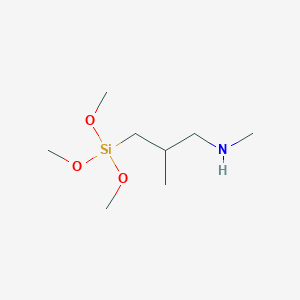


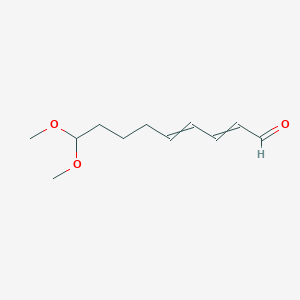
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
